8-Methoxy-5-azaspiro[3.5]nonane is an organic compound characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 602326-48-7, and its molecular formula is with a molecular weight of approximately 155.21 g/mol . It is synthesized through various methods, often involving cyclization reactions of methoxy-substituted amines with cyclic ketones or aldehydes.
8-Methoxy-5-azaspiro[3.5]nonane belongs to the class of azaspiro compounds, which are known for their spirocyclic structures that incorporate nitrogen atoms. This classification highlights its relevance in the development of pharmaceuticals and agrochemicals.
The synthesis of 8-methoxy-5-azaspiro[3.5]nonane typically involves several key steps:
The synthesis can be optimized for industrial production by utilizing continuous flow reactions and catalysts, which enhance yield and purity. For example, reaction conditions may include specific temperatures and pressures tailored to maximize efficiency .
The molecular structure of 8-methoxy-5-azaspiro[3.5]nonane features a spirocyclic framework where two rings share a single atom, contributing to its unique chemical properties. The presence of the methoxy group enhances its polarity and potential for hydrogen bonding.
8-Methoxy-5-azaspiro[3.5]nonane can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 8-methoxy-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure facilitates unique binding interactions, potentially enhancing its potency and selectivity in biological applications.
For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity through specific interactions with binding domains.
Relevant analyses may include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) for purity assessment .
8-Methoxy-5-azaspiro[3.5]nonane has diverse applications in scientific research:
8-Methoxy-5-azaspiro[3.5]nonane is a spirocyclic amine characterized by a central quaternary carbon atom connecting a piperidine ring (5-azaspiro) and a cyclobutane ring, with a methoxy group (-OCH₃) attached at the 8-position. Its molecular formula is C₉H₁₇NO, indicating a molecular weight of 155.24 g/mol [1]. The IUPAC name explicitly defines the ring system ("spiro[3.5]nonane"), the heteroatom position ("5-aza"), and the methoxy substituent location ("8-methoxy"). This systematic name distinguishes it from related isomers like 7-methyl-8-oxa-5-azaspiro[3.5]nonane or 2,5-dioxa-8-azaspiro[3.5]nonane, which vary in heteroatom placement or oxidation state [4] [6].
Key structural descriptors include:
COC1CCNC2(C1)CCC2
(encodes atom connectivity) NEHJVYBKNUSGBR-UHFFFAOYSA-N
(unique chemical identifier) [1]The spiro[3.5]nonane core imposes significant three-dimensionality, with the methoxy group influencing electronic properties and hydrogen-bonding capacity. This stereoelectronic profile underpins its utility in drug design. Table 1: Structural and Identifier Data for 8-Methoxy-5-Azaspiro[3.5]Nonane
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 8-Methoxy-5-azaspiro[3.5]nonane |
SMILES | COC1CCNC2(C1)CCC2 |
InChIKey | NEHJVYBKNUSGBR-UHFFFAOYSA-N |
Core Ring System | Spiro[3.5]nonane |
Spirocyclic scaffolds emerged as pivotal motifs in medicinal chemistry during the late 20th century, valued for their conformational constraint and ability to enhance selectivity and metabolic stability. Early synthetic routes to spiro[3.5]nonane derivatives were often low-yielding or required harsh conditions, limiting exploration. The development of 8-methoxy-5-azaspiro[3.5]nonane and analogs benefited significantly from methodological advances in the 2010s–2020s, particularly ring-forming strategies using protected bifunctional precursors [2] [6].
A landmark innovation was the optimized synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (CN113214290A), which employed chloroacetyl chloride under inert atmosphere and catalytic hydrogenation for ring closure, achieving higher yields and purity than previous methods [2]. This approach demonstrated the feasibility of incorporating oxygen and nitrogen heteroatoms into the spiro framework. Subsequent adaptations enabled the introduction of alkoxy groups, including the methoxy substituent critical for 8-methoxy-5-azaspiro[3.5]nonane. Salt formation strategies, such as oxalate crystallization (e.g., 8-oxa-5-azaspiro[3.5]nonane oxalate, CAS 1980053-02-8), further improved handling and stability of these compounds [8].
Table 2: Evolution of Key Spiro[3.5]Nonane Synthetic Methods
Time Period | Innovation | Impact |
---|---|---|
Pre-2010s | Classical alkylation/cyclization | Low yields, limited functional group tolerance |
2021 | Catalytic hydrogenation/ring closure (CN113214290A) | High-purity heteroatom-rich spirocycles (e.g., 2,5-dioxa-8-aza) |
2020s | Salt formation (oxalate, fumarate) | Improved stability of azaspiro amines (e.g., 8-oxa-5-aza oxalate) |
This compound’s importance stems from three key attributes:
Recent applications highlight its role in targeted protein degradation (e.g., PROTACs) and kinase inhibition. In WO2024183798A1, spirocyclic amines structurally related to 8-methoxy-5-azaspiro[3.5]nonane are incorporated into degraders of cyclin-dependent kinases (CDK4/6), leveraging their ability to orient warheads optimally for ubiquitin ligase engagement [7]. Additionally, derivatives like (1R,3S)-7-[(2-ethylphenyl)methyl]-7-azaspiro[3.5]nonane-1,3-diol (CSSS02125469818) exhibit bioactivity profiles suggesting utility in CNS disorders, attributed to the scaffold’s ability to cross the blood-brain barrier [5].
Table 3: Pharmacologically Relevant Spiro[3.5]Nonane Derivatives
Compound | Modification | Potential Therapeutic Area |
---|---|---|
(1R,3S)-7-[(2-ethylphenyl)methyl]-7-azaspiro[3.5]nonane-1,3-diol | Benzyl substitution, diol functionalization | CNS disorders |
CDK-targeting PROTACs (WO2024183798A1) | Incorporation as linker/core | Oncology (protein degradation) |
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane | Mixed O/N heteroatoms | Synthetic intermediate, prodrug |
In synthesis, the scaffold’s reactivity enables late-stage diversification. The amine can undergo amide coupling, reductive amination, or quaternization, while the methoxy group can be cleaved (e.g., with BBr₃) to reveal a hydroxyl for further derivatization. This flexibility facilitates rapid SAR expansion in drug discovery campaigns [1] [6].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0